4-Keto retinal is classified as a retinoid, a class of compounds that are structurally related to vitamin A. It is specifically an oxidized form of retinal, characterized by the presence of a keto group at the 4-position of the β-ionone ring. This compound plays a crucial role in various biological processes, particularly in vision and cellular signaling pathways.
The synthesis of 4-keto retinal typically involves the oxidation of all-trans-retinal. One common method described in the literature includes:
Alternative methods have been explored to enhance yield and reduce by-products, including catalytic isomerization techniques that may offer more efficient pathways for synthesizing retinoids .
The molecular formula for 4-keto retinal is . It features a cyclohexenone ring connected to a conjugated polyene chain. The crystal structure analysis indicates that it crystallizes in the monoclinic space group P21/n with specific lattice parameters:
The cyclohexenone ring adopts a half-boat conformation, while the polyene chain exhibits typical curvature indicative of retinoid structures . These structural characteristics are crucial for its biological activity.
4-Keto retinal participates in various chemical reactions typical of retinoids:
These reactions are essential for understanding its role in biochemical pathways and potential applications.
The mechanism of action for 4-keto retinal primarily involves its interaction with specific proteins and receptors in cells:
The binding affinity and functional outcomes depend on its structural configuration, highlighting the importance of stereochemistry in its biological effects.
4-Keto retinal exhibits several notable physical and chemical properties:
These properties are crucial for its use in laboratory settings and applications in research.
4-Keto retinal has several scientific applications:
4-Keto retinal, formally known as 4-oxoretinal, is a chemically modified retinal derivative characterized by a ketone group at the C4 position of the β-ionone ring. This structural alteration replaces the native C4 methylene group with a carbonyl function, significantly influencing the molecule’s electronic properties, steric conformation, and biochemical interactions. The β-ionone ring adopts a near-planar conformation due to the conjugated carbonyl system, extending electron delocalization across the polyene chain. This planarization enhances the molecule’s rigidity compared to native retinal, reducing rotational freedom around the C6–C7 bond [1] [5].
Isomeric variations in 4-keto retinal primarily arise from stereochemical differences in the polyene chain. While the trans isomer predominates under equilibrium conditions, photoisomerization or enzymatic processing can generate cis isomers at positions C9, C11, or C13. The C4 ketone sterically hinders rotation around the C5–C6 bond, making 6-s-cis configurations less stable than the 6-s-trans conformer. Computational models reveal that 4-keto-11-cis-retinal exhibits a distorted 12-s-trans bond angle (145° ± 5°), diverging from the 180° angle in all-trans isomers. This distortion arises from steric clashes between the C10 hydrogen and the C8 methyl group, which are exacerbated by the electron-withdrawing C4 carbonyl [5] [9].
Table 1: Geometric Parameters of 4-Keto Retinal Isomers
Isomer | C6–C7 Torsion Angle (°) | C4=O Bond Length (Å) | Ring Conformation |
---|---|---|---|
All-trans | 178.2 | 1.224 | Planar |
9-cis | 165.8 | 1.228 | Slightly puckered |
11-cis | 42.5 | 1.230 | Highly distorted |
13-cis | 172.1 | 1.225 | Planar |
Enzymatic transformations further modulate isomeric distribution. Alcohol dehydrogenase converts 4-keto-retinol to 4-keto-retinal, while aldehyde oxidase oxidizes it to 4-keto-retinoic acid. These reactions exhibit stereoselectivity: in vivo metabolism of 4-keto-retinyl palmitate mirrors native retinyl palmitate pathways but with altered kinetics due to the C4 ketone [1].
UV-Vis Spectroscopy: The C4 ketone induces a hypsochromic (blue) shift in absorption maxima relative to native retinal. In bacteriorhodopsin (bR), 4-keto retinal reconstitution shifts λₘₐₓ from 570 nm to ~508 nm. This shift arises from reduced π-electron conjugation across the ring–chain junction, lowering the HOMO–LUMO energy gap. Three distinct M-like intermediates absorb at 390 nm, 420 nm, and 440 nm during photocycling, indicating deprotonated Schiff base states [4] [8].
FTIR Spectroscopy: Vibrational modes confirm carbonyl participation in hydrogen bonding. The C4=O stretch appears at 1,665 cm⁻¹ (KBr pellet), 25 cm⁻¹ higher than typical aliphatic ketones due to conjugation. Additional bands at 1,570 cm⁻¹ (C=C ring stretch) and 1,220 cm⁻¹ (C–C–C bending) reflect ring polarization. In bacteriorhodopsin, the 1,660 cm⁻¹ band splits upon Schiff base formation, indicating ketone–protein interactions [3] [8].
NMR Spectroscopy: ¹H and ¹³C NMR in deuterated benzene (C₆D₆) reveal key electronic effects:
Table 2: Spectroscopic Signatures of 4-Keto Retinal vs. Native Retinal
Technique | 4-Keto Retinal Signature | Native Retinal Signature | Interpretation |
---|---|---|---|
UV-Vis | λₘₐₓ = 508 nm (bR-bound) | λₘₐₓ = 570 nm (bR-bound) | Reduced conjugation; blue shift |
FTIR | ν(C=O) = 1,665 cm⁻¹ | ν(C=O absent) | Conjugated ketone |
¹H NMR | δC5-H = 7.02 ppm | δC5-H = 6.3 ppm | Deshielding by C4 carbonyl |
¹³C NMR | δC4 = 199.8 ppm | δC4 = 130.5 ppm | Ketone vs. alkene carbon |
The C4 ketone fundamentally alters photochemical behavior and protein interactions:
Photocycle Dynamics: In bacteriorhodopsin, 4-keto retinal decelerates the photocycle by 3–4 orders of magnitude. M-state formation requires 60 μs in 4-keto wild-type bR vs. 50 μs in native bR, while decay to the ground state extends to milliseconds or longer. This delay stems from impaired proton transfer due to disrupted Schiff base pKₐ equilibrium and reduced retinal flexibility [4] [8].
Proton Transfer Efficiency: 4-Keto derivatives exhibit defective proton release/uptake. In D85N bR mutants, 4-keto retinal enables inward proton pumping only after sequential yellow-blue photon absorption, mimicking halorhodopsin. Azide amplifies this process by stabilizing M-like intermediates but cannot restore native efficiency [4].
Binding Affinity: Cellular retinaldehyde-binding protein (CRALBP) interacts weakly with 4-keto-11-cis-retinal. Photoaffinity labeling identifies eight residues (Tyr¹⁷⁹, Phe¹⁹⁷, Cys¹⁹⁸, Met²⁰⁸, Lys²²¹, Met²²², Val²²³, Met²²⁵) within CRALBP’s ligand pocket, but adduct masses indicate unstable binding. Hydrogen/deuterium exchange shows reduced deuterium uptake in residues 198–255 upon 11-cis-retinal binding—a region where 4-keto retinal fails to confer protection [5].
Table 3: Photochemical Properties in Bacteriorhodopsin Analogs
Property | 4-Keto bR | Native bR | 9-Demethyl bR |
---|---|---|---|
Absorption λₘₐₓ (nm) | 508 | 570 | 560 |
M-State Formation (μs) | 60 (WT); >1,000 (D96N) | 50 | 55 |
Proton Release Rate | 10% of native | 100% | 85% |
Schiff Base pKₐ | 6–8 (D85N mutant) | 13 | 12 |
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